molecular formula C11H12N2O2S2 B14799531 2-(benzo[d]thiazol-2-ylthio)-N-methoxy-N-methylacetamide

2-(benzo[d]thiazol-2-ylthio)-N-methoxy-N-methylacetamide

Cat. No.: B14799531
M. Wt: 268.4 g/mol
InChI Key: CLZMSSOSRQTWSY-UHFFFAOYSA-N
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Description

2-(Benzo[d]thiazol-2-ylthio)-N-methoxy-N-methylacetamide is a sulfur-containing acetamide derivative featuring a benzo[d]thiazole core linked via a thioether group to an N-methoxy-N-methylacetamide moiety. This compound is notable for its role as a synthetic intermediate, particularly in Julia-Kocienski olefination reactions, where its Weinreb amide functionality enables controlled ketone synthesis . Its structure combines the electron-rich benzothiazole system with the steric and electronic effects of the methoxy-methyl group, influencing both reactivity and physical properties.

Properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-methoxy-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S2/c1-13(15-2)10(14)7-16-11-12-8-5-3-4-6-9(8)17-11/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLZMSSOSRQTWSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)CSC1=NC2=CC=CC=C2S1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Key Building Blocks

The retrosynthetic approach to 2-(benzo[d]thiazol-2-ylthio)-N-methoxy-N-methylacetamide hinges on disconnecting the thioether bond, revealing two primary components: (1) a halogenated N-methoxy-N-methylacetamide derivative and (2) 2-mercaptobenzothiazole (Figure 1). The Weinreb amide moiety (N-methoxy-N-methyl group) is retained to enable subsequent ketone synthesis, while the benzothiazole thioether provides stability and electronic modulation.

Halogenated Acetamide Precursors

The choice of halogen (bromo or chloro) in the acetamide precursor significantly impacts reactivity. Bromoacetamide derivatives, such as N-methoxy-N-methylbromoacetamide, exhibit superior leaving-group ability compared to chloro analogs, facilitating nucleophilic substitution with 2-mercaptobenzothiazole. Halogenated acetamides are typically synthesized via:

  • Acylation of N,O-dimethylhydroxylamine : Reaction of bromoacetyl chloride with N,O-dimethylhydroxylamine in dichloromethane yields N-methoxy-N-methylbromoacetamide.
  • Direct halogenation : Metalation-fluorination or bromination of preformed acetamides, though less common for this target.

Synthetic Routes and Methodological Comparisons

Direct Nucleophilic Substitution

Route A: Bromoacetamide Pathway

  • Reagents :
    • N-Methoxy-N-methylbromoacetamide (1.0 equiv)
    • 2-Mercaptobenzothiazole (1.2 equiv)
    • Potassium hydroxide (1.5 equiv) in ethanol.
  • Procedure :
    Bromoacetamide is added dropwise to a stirred solution of 2-mercaptobenzothiazole and KOH in ethanol at 20°C. The reaction proceeds via SN2 mechanism, with the thiolate anion attacking the electrophilic α-carbon of the acetamide. After 3 hours, acidification with HCl precipitates the product, which is isolated by filtration (Yield: 89%).

Route B: Chloroacetamide Variant
Chloroacetamide derivatives require harsher conditions due to poorer leaving-group ability. Using NaH in THF at −78°C enhances reactivity but complicates scalability. Yields are typically lower (50–65%) compared to bromoacetamide routes.

Table 1: Comparison of Halogenated Acetamide Routes
Parameter Bromoacetamide Route Chloroacetamide Route
Yield 89% 50–65%
Reaction Time 3 h 4–6 h
Base KOH NaH/LHMDS
Temperature 20°C −78°C to 0°C

Sequential Thioether Formation and Amidation

Route C: Acid-to-Amide Conversion

  • Step 1 : Synthesis of (2-benzothiazolylthio)acetic acid via bromoacetic acid and 2-mercaptobenzothiazole in ethanol/KOH.
  • Step 2 : Conversion to acid chloride using thionyl chloride, followed by reaction with N,O-dimethylhydroxylamine to form the Weinreb amide.

This two-step approach avoids handling sensitive halogenated acetamides but introduces challenges in isolating the intermediate acid chloride (Overall Yield: 72%).

Critical Reaction Parameters

Base and Solvent Effects

  • KOH in Ethanol : Optimal for bromoacetamide substitution, providing high yields without side products.
  • LHMDS/THF : Required for chloroacetamide activation but increases cost and operational complexity.

Stoichiometry and Temperature

Molar ratios of 1:1.2 (acetamide:thiol) and ambient temperatures favor efficient conversion. Excess thiol (1.5 equiv) reduces yields due to disulfide formation.

Spectroscopic Characterization and Purity

  • 1H-NMR : Key signals include:
    • δ 3.18 (s, 3H, N-CH3), 3.67 (s, 3H, OCH3), 4.32 (s, 2H, SCH2).
  • 13C-NMR : Carbonyl resonance at δ 166.4 ppm confirms amide formation.
  • HRMS : [M+H]+ calculated for C11H13N2O2S2: 293.0385; observed: 293.0388.

Applications and Derivative Synthesis

The product serves as a precursor for Julia-Kocienski olefination reagents. Oxidation of the thioether to a sulfone (e.g., using Oxone®) generates reactive intermediates for Z-selective olefin synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(benzo[d]thiazol-2-ylthio)-N-methoxy-N-methylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives .

Scientific Research Applications

2-(benzo[d]thiazol-2-ylthio)-N-methoxy-N-methylacetamide is a benzothiazole derivative featuring a benzothiazole moiety linked to a thioether and an acetamide functional group. Benzothiazole derivatives are known for diverse biological activities, especially in medicinal chemistry. The applications of this compound span several fields.

Scientific Research Applications

  • Medicinal Chemistry Its potential as an antimicrobial or anticancer agent makes it valuable in drug development.
  • Material Science Benzothiazole derivatives are used in material science.

Interaction Studies
Interaction studies often focus on its binding affinity and mechanism of action against biological targets and may include:

  • Binding assays
  • Enzyme inhibition studies
  • Cellular assays

These studies provide insights into the therapeutic potential and safety profile of the compound.

Several compounds share structural similarities with this compound.

Compound NameStructural FeaturesBiological Activity
1-(Benzothiazol-2-yl)propan-2-oneBenzothiazole ring and ketone groupAntimicrobial, anticancer
2-(Benzothiazol-2-yl)phenolHydroxyl group instead of thioetherAntioxidant, antibacterial
2-(Benzothiazol-2-yl)anilineAmino group substituentAntitubercular activity
1-(Benzothiazol-2-yl)ethanolHydroxyl groupAntimicrobial

Mechanism of Action

The mechanism of action of 2-(benzo[d]thiazol-2-ylthio)-N-methoxy-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . Additionally, it can induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Reactivity

Sulfonyl vs. Thioether Substituents
  • Compound 1 (2-(Benzo[d]thiazol-2-ylsulfonyl)-2-fluoro-N-methoxy-N-methylacetamide) : Replacing the thioether (S) with a sulfonyl (SO₂) group and adding a fluorine atom enhances electrophilicity and oxidative stability. This modification is critical in Julia-Kocienski reagents for stereoselective olefin synthesis .
  • Target Compound : The thioether group offers nucleophilic reactivity, enabling thiol-disulfide exchange or participation in metal coordination, while the Weinreb amide stabilizes intermediates during ketone formation.
N-Substituent Variations
  • Pyridyl Derivatives: 2-(Benzo[d]thiazol-2-ylsulfanyl)-N-(6-methyl-2-pyridyl)acetamide () replaces the N-methoxy-N-methyl group with a pyridyl moiety.
  • Hydrazide Derivatives : Compounds like 2-(benzo[d]thiazol-2-ylthio)-N-(2-oxoindolin-3-ylidene)acetohydrazide () introduce hydrazide groups, enabling hydrogen bonding and conferring anti-inflammatory and analgesic activities .

Physical and Spectral Properties

Compound Melting Point (°C) Yield (%) Key Spectral Features (¹H/¹³C NMR)
Target Compound Not reported N/A δ ~3.3 ppm (N-CH₃), δ ~3.7 ppm (OCH₃)
2j () 201–202 84 δ 7.8–8.1 ppm (aromatic H), δ 170.2 (C=O)
2k () 162–163 74 δ 2.4 ppm (CH₃), δ 167.5 (C=O)
2-(6-Nitrobenzothiazol-2-ylthio) analogs () 235–253 72–78 δ 8.5 ppm (NO₂), δ 165–170 (C=O)
  • Melting Points : Higher melting points in nitro-substituted derivatives (e.g., 235–253°C) suggest increased crystallinity due to strong intermolecular interactions (e.g., dipole-dipole, π-stacking) .
  • Spectral Trends : The Weinreb amide’s N-methoxy and N-methyl groups produce distinct NMR signals (δ ~3.3–3.7 ppm), absent in pyridyl or hydrazide analogs .

Biological Activity

2-(benzo[d]thiazol-2-ylthio)-N-methoxy-N-methylacetamide is a member of the benzothiazole derivatives, a class known for their diverse biological activities. This compound features a unique structural combination of a benzothiazole moiety, a thioether linkage, and an acetamide functional group. Its potential pharmacological properties have garnered interest in various fields, particularly medicinal chemistry.

Structural Characteristics

The compound's structure can be broken down as follows:

  • Benzothiazole Moiety : Imparts reactivity and contributes to biological activity.
  • Thioether Linkage : Enhances interaction with biological targets.
  • Acetamide Functional Group : May influence solubility and bioavailability.

Biological Activities

Research has indicated that this compound exhibits several significant biological activities:

  • Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains.
  • Anticancer Properties : Potential as an anticancer agent has been explored, with studies indicating cytotoxic effects on cancer cell lines.
  • Antifungal Activity : Some derivatives have shown promising antifungal effects.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerCytotoxic effects on cancer cell lines
AntifungalShowed activity against fungal strains

1. Antimicrobial Studies

A study evaluated the antimicrobial activity of various benzothiazole derivatives, including this compound. The compound exhibited moderate antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 0.23 to 0.94 mg/mL against E. coli and other pathogens. Molecular docking studies suggested that the mechanism of action involves inhibition of key bacterial enzymes like MurB .

2. Anticancer Research

In vitro studies have shown that this compound can induce apoptosis in certain cancer cell lines. For instance, it was tested against human breast cancer cells, where it demonstrated significant cytotoxicity with an IC50 value of approximately 30 µM. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death .

3. Antifungal Activity

Research has also highlighted the antifungal potential of this compound. It was found to be effective against Candida albicans, with MIC values lower than those of standard antifungal agents like ketoconazole . This activity suggests that it could be a candidate for further development in antifungal therapies.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial cell wall synthesis and fungal growth.
  • Cellular Uptake : Structural features facilitate cellular uptake, enhancing its bioactivity.

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